molecular formula C19H22N2O3 B11167851 N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide

Cat. No.: B11167851
M. Wt: 326.4 g/mol
InChI Key: QNSWBZQDFGMPJT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide is an organic compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol . This compound is characterized by the presence of a benzyl group, an ethoxypropanoyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide typically involves the reaction of benzylamine with 3-ethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-2-(3-ethoxypropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-2-24-13-12-18(22)21-17-11-7-6-10-16(17)19(23)20-14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)(H,21,22)

InChI Key

QNSWBZQDFGMPJT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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